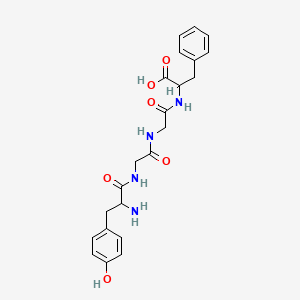![molecular formula C26H18O13 B12319205 methyl 4,5',8',10-tetrahydroxy-7'-methoxy-4',9,9'-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-7-carboxylate](/img/structure/B12319205.png)
methyl 4,5',8',10-tetrahydroxy-7'-methoxy-4',9,9'-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Purpuromycin is an antibiotic compound known for its activity against both fungi and bacteria.
Preparation Methods
Purpuromycin can be synthesized through several routes. One common method involves the acid-mediated spirocyclisation of a substituted dihydroxyketone precursor . This method, while effective, has some limitations, and alternative methods have been developed to achieve successful results . Industrial production methods often involve the fermentation of specific strains of Actinomycetes, which are known to produce purpuromycin naturally .
Chemical Reactions Analysis
Purpuromycin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids and bases, as well as specific enzymes that facilitate the transformation of purpuromycin into its active forms . Major products formed from these reactions include derivatives that exhibit enhanced antimicrobial activity .
Scientific Research Applications
Purpuromycin has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying complex natural product synthesis . In biology and medicine, purpuromycin is investigated for its antimicrobial properties, particularly its effectiveness against Candida albicans and Bacillus subtilis . It is also used in the treatment of vaginal infections caused by various pathogens .
Mechanism of Action
The mechanism of action of purpuromycin varies depending on the target organism. In Candida albicans, it inhibits RNA synthesis, while in Bacillus subtilis, it primarily affects protein synthesis, with DNA and RNA synthesis being blocked at higher concentrations . In bacterial cell-free protein-synthesis systems, purpuromycin inhibits MS2-phase RNA-dependent protein synthesis by targeting ribosomes and interfering with the elongation step of protein synthesis . The effect on nucleic acid synthesis in both fungi and bacteria may be due to the interaction of purpuromycin with DNA .
Comparison with Similar Compounds
Purpuromycin belongs to the rubromycin family of natural products, which includes compounds such as γ-rubromycin and δ-rubromycin . These compounds share similar structural features and biological activities but differ in their specific modes of action and potency. For example, γ-rubromycin and δ-rubromycin exhibit varying degrees of enzyme inhibition and antimicrobial activity . Another related compound is griseorhodin, which also shows cytotoxic properties and antimicrobial activity . Purpuromycin’s unique combination of antimicrobial and enzyme inhibition properties distinguishes it from these similar compounds .
Properties
Molecular Formula |
C26H18O13 |
|---|---|
Molecular Weight |
538.4 g/mol |
IUPAC Name |
methyl 4,5',8',10-tetrahydroxy-7'-methoxy-4',9,9'-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-7-carboxylate |
InChI |
InChI=1S/C26H18O13/c1-35-13-5-11(27)16-17(19(13)30)21(32)23-10(18(16)29)6-26(39-23)7-12(28)9-3-8-4-14(24(33)36-2)37-25(34)15(8)20(31)22(9)38-26/h3-5,12,27-28,30-31H,6-7H2,1-2H3 |
InChI Key |
DJICBKSAAXLOMR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C(=C1)O)C(=O)C3=C(C2=O)OC4(C3)CC(C5=C(O4)C(=C6C(=C5)C=C(OC6=O)C(=O)OC)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


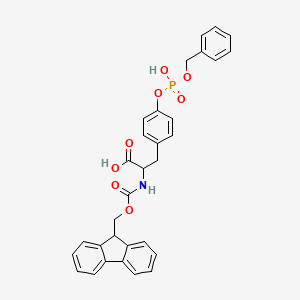
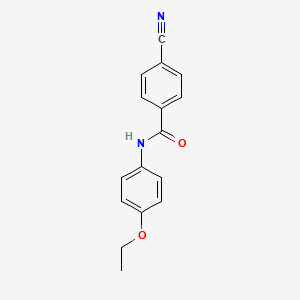
![4-(3,7-Dihydroxy-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B12319130.png)
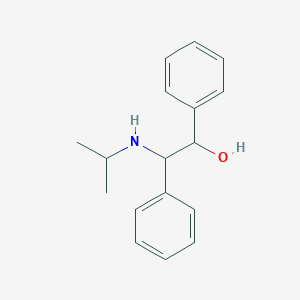
![3-[3-(3-Aminophenyl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B12319135.png)
![3-[14-[4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-5-en-6-yl]-2H-furan-5-one](/img/structure/B12319146.png)
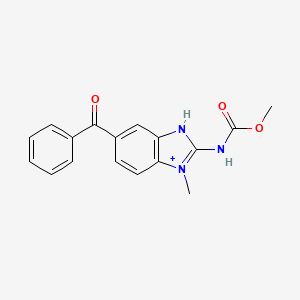
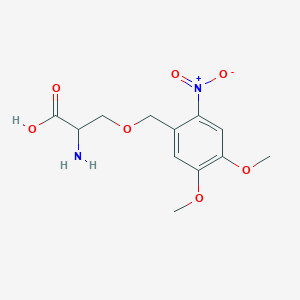
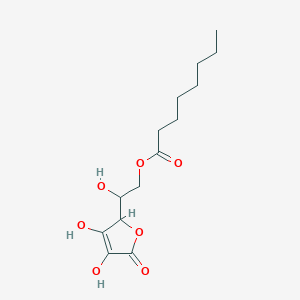

![[6-[6-[[(11Z,13Z)-4-acetyloxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-10-propanoyloxy-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B12319172.png)
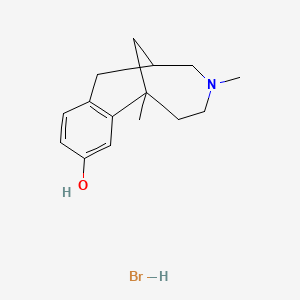
![1-[(Tert-butoxy)carbonyl]-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylic acid](/img/structure/B12319188.png)
